4-(Benzothiazol-2-yl-hydrazono)-5-methyl-2-(4-nitro-phenyl)-2,4-dihydro-pyrazol-3-one
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Overview
Description
(4Z)-4-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, a hydrazine linkage, and a pyrazolone core, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 2-hydrazinyl-1,3-benzothiazole with 3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazine and benzothiazole moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(4Z)-4-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazine linkage may facilitate the formation of reactive intermediates, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Other Benzothiazole Derivatives: Compounds with benzothiazole moieties but different substituents and linkages.
Uniqueness
(4Z)-4-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of benzothiazole, hydrazine, and pyrazolone structures, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C17H12N6O3S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yldiazenyl)-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H12N6O3S/c1-10-15(19-20-17-18-13-4-2-3-5-14(13)27-17)16(24)22(21-10)11-6-8-12(9-7-11)23(25)26/h2-9,21H,1H3 |
InChI Key |
DZAWAFXKFUOZOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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